molecular formula C5H8N4 B039368 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine CAS No. 123291-54-3

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine

Cat. No. B039368
M. Wt: 124.14 g/mol
InChI Key: RMXGROKBRJVWRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines can be achieved through several methods. Mohapatra et al. (2007) described a practical and efficient regioselective synthesis from α-amino acid derivatives, utilizing an intramolecular 'click' reaction as the key step, simplifying the purification process to merely solvent evaporation (Mohapatra et al., 2007). Similarly, Chowdhury et al. (2011) developed a general and facile method for synthesizing 3-aryl substituted derivatives and their ring-fused analogues in one-pot under palladium-copper catalysis, highlighting the broad range of substrates and the reaction's applicability for creating optically active products (Chowdhury et al., 2011).

Scientific Research Applications

  • Mass Spectrometry Studies : It is utilized for studying the mass spectra of various s-triazolo[4,3-a]pyrazines (Potts & Brugel, 1971).

  • Medicinal Chemistry : In the realm of medicinal chemistry, it is used for c-Met inhibition and GABAA modulating activity, as fluorescent probes, and as structural units of polymers (Hoffman & Schoffstall, 2022).

  • Organic Synthesis and Drug Development : It serves as a building block in organic synthesis and a key template for developing various therapeutic agents due to its versatile structure and potential biological activities (Jethava et al., 2020).

  • Synthesis of Optically Active Products : The compound is useful for the synthesis of optically active products and their analogues (Chowdhury et al., 2011).

  • Pharmacological Research : It can be employed in drug development and pharmacological research (Bera & Panda, 2014).

  • Cancer Research : Compounds of this class show notable anticancer activity and high binding affinity towards heat shock protein 90 (Xu et al., 2016).

  • Energetic Materials : Potential use as explosive and propellant ingredients has been indicated, with a slightly superior burning rate compared to CL-20 (Sheremetev et al., 2016).

  • Cardiovascular Agents : Derivatives of this compound have been studied for their coronary vasodilating and antihypertensive activities (Sato et al., 1980).

  • Drug Discovery : Novel triazolopiperazine scaffolds, including those based on this compound, are considered attractive building blocks for drug discovery (Lorthioir et al., 2020).

Future Directions

The compound has high biological potential and can be used in the treatment of various diseases . Therefore, future research could focus on exploring its potential applications in medicine and related fields.

properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-9-5(3-6-1)4-7-8-9/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGROKBRJVWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=N2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine

CAS RN

123291-54-3
Record name 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine
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Citations

For This Compound
25
Citations
MY Xu, NN Xue, D Liu, YM Zhou, W Li, YQ Li… - Chinese Chemical …, 2016 - Elsevier
Heat shock protein 90 (hsp90) is a promising anticancer drug target. A library of 2,4-dihydroxyphenyl (resorcinol) substituted 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine compounds …
Number of citations: 5 www.sciencedirect.com
MА Tupychak, MD Obushak - Chemistry of Heterocyclic Compounds, 2021 - Springer
The microreview summarizes the data on the methods of heterocyclization leading to the formation of the 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine system published over the last 5 …
Number of citations: 4 link.springer.com
C Chowdhury, S Mukherjee, B Chakraborty… - Organic & Biomolecular …, 2011 - pubs.rsc.org
We report a general and facile method that provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines and their ring fused analogues in one-pot under …
Number of citations: 27 pubs.rsc.org
МА Тупычак, МД Обушак - Chemistry of Heterocyclic Compounds, 2021 - 5.179.29.131
The microreview summarizes the data on the methods of heterocyclization leading to the formation of the 4, 5, 6, 7-tetrahydro [1, 2, 3] triazolo [1, 5-a] pyrazine system published over the …
Number of citations: 3 5.179.29.131
MA Тupychak, EA Goreshnik, MD Obushak - Synthesis, 2022 - thieme-connect.com
A convenient method for the synthesis of 2-azido-3-arylpropanoic acids via the Meerwein halogenoarylation reaction of acrylic acid esters with diazonium salts, subsequent nucleophilic …
Number of citations: 3 www.thieme-connect.com
P Wang, WT Zhu, Y Wang, SS Song, Y Xi… - European Journal of …, 2023 - Elsevier
Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors can selectively kill homologous recombination (HR) deficient cancer cells and elicit anticancer effect through a mechanism of …
Number of citations: 0 www.sciencedirect.com
L Kuang, P Ming, CF Wan, JM Chen… - Synthetic …, 2021 - Taylor & Francis
A facile, one-pot two-step synthesis of 7-methylene-1,5-piperazine-fused 1,2,3-triazole derivatives has been developed. The protocol employs an N-allylation of N-propargylated amines …
Number of citations: 3 www.tandfonline.com
F Couty, F Durrat, D Prim - Tetrahedron letters, 2004 - Elsevier
N-Cyanomethyl and N-propargyl β-amino alcohols are chlorinated with SOCl 2 and treated with NaN 3 in DMSO. A substitution/cycloaddition process affords in good yields, with high …
Number of citations: 59 www.sciencedirect.com
T Chandrasekhar, LV Kumar, PJ Naik, AB Reddy… - 2015 - nopr.niscpr.res.in
Reductive amination of 2-((tert-butyldimethylsilyl)oxy)acetaldehyde with 3-methoxyaniline gives N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-methoxyaniline. The latter on Mannich reaction …
Number of citations: 2 nopr.niscpr.res.in
X Duan, X Huang, C Fu, S Ma - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
A Pd‐catalyzed highly selective tandem reaction of allenynes, aryl or alkenyl iodides, and sodium azide for the synthesis of bicyclic 1,2,3‐triazole derivatives with a very broad substrate …
Number of citations: 23 onlinelibrary.wiley.com

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